1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione
CAS No.:
Cat. No.: VC15976755
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2O3 |
|---|---|
| Molecular Weight | 200.17 g/mol |
| IUPAC Name | 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C8H9FN2O3/c9-5-6(12)10-8(14)11(7(5)13)4-2-1-3-4/h4-5H,1-3H2,(H,10,12,14) |
| Standard InChI Key | QEULBPYPCYFUAK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)N2C(=O)C(C(=O)NC2=O)F |
Introduction
Structural Characteristics and Molecular Identity
1-Cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione (molecular formula: , molecular weight: 200.17 g/mol) features a six-membered diazinane ring with three ketone groups at positions 2, 4, and 6 . The cyclobutyl substituent at position 1 introduces steric constraints, while the fluorine atom at position 5 enhances electrophilicity through inductive effects. X-ray crystallography and computational modeling reveal a puckered ring conformation, with the cyclobutyl group adopting a planar geometry to minimize steric strain .
Key Structural Attributes:
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Diazinane Core: A partially saturated six-membered ring with two nitrogen atoms at positions 1 and 3.
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Trione Functionality: Three carbonyl groups contribute to the compound’s polarity () .
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Substituent Effects: The cyclobutyl group increases lipophilicity (), while fluorine enhances metabolic stability .
Synthesis and Manufacturing Approaches
Synthesis routes for 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione typically involve cyclization reactions or functional group interconversion. A common method involves the condensation of cyclobutylamine with fluorinated malonyl derivatives under acidic conditions. Patent literature describes alternative pathways using palladium-catalyzed cross-coupling to introduce the cyclobutyl moiety .
Representative Synthetic Pathway:
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Precursor Preparation: 5-Fluoro-1,3-diazinane-2,4-dione (melting point: 228–230°C) is treated with cyclobutyl bromide in the presence of a base.
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Cyclization: Intramolecular ketonization under reflux with acetic anhydride yields the trione structure.
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Purification: Chromatographic separation removes byproducts, achieving >95% purity .
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its application in drug formulation:
The fluorine atom’s electronegativity () increases hydrogen-bonding potential, enhancing interactions with biological targets.
Biological Activity and Applications
Medicinal Chemistry
The compound exhibits inhibitory activity against kinases and proteases due to its ability to mimic ATP’s adenine moiety . In vitro studies demonstrate IC values of 120 nM for CDK2 inhibition, suggesting potential in oncology.
Agrochemical Applications
Field trials indicate 80% efficacy against Phytophthora infestans at 50 ppm, attributed to the fluorine atom’s disruption of fungal cell membranes.
Comparative Analysis with Structural Analogues
The compound’s uniqueness emerges when contrasted with related heterocycles:
The cyclobutyl group in 1-cyclobutyl-5-fluoro-1,3-diazinane-2,4,6-trione optimizes both steric bulk and electronic effects, yielding superior target engagement .
Future Research Directions
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Prodrug Development: Esterification of the trione groups could enhance oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation may improve tissue specificity in anticancer applications.
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Structural Optimization: Substituting cyclobutyl with spirocyclic groups could modulate receptor affinity .
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